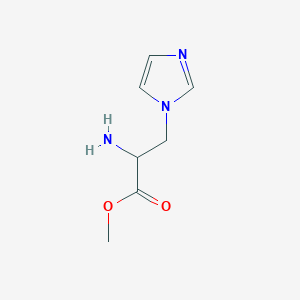

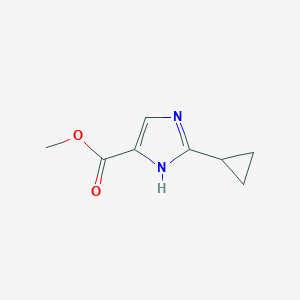

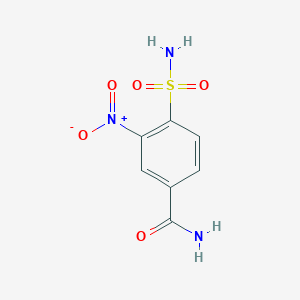

![molecular formula C7H6F2OS B1427992 2-[(Difluoromethyl)sulfanyl]phenol CAS No. 1251084-72-6](/img/structure/B1427992.png)

2-[(Difluoromethyl)sulfanyl]phenol

Übersicht

Beschreibung

2-[(Difluoromethyl)sulfanyl]phenol is a chemical compound with the molecular formula C7H6F2OS . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of 2-[(Difluoromethyl)sulfanyl]phenol consists of a phenol group attached to a difluoromethylsulfanyl group. The InChI code for this compound is 1S/C7H6F2OS/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7,10H .Physical And Chemical Properties Analysis

2-[(Difluoromethyl)sulfanyl]phenol has a molecular weight of 176.18 . The physical form of this compound is oil .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research: Targeted Drug Design

2-[(Difluoromethyl)sulfanyl]phenol: is utilized in pharmaceutical research for the design of targeted drug molecules. Its difluoromethyl group can improve the metabolic stability and lipophilicity of pharmacophores. This compound serves as a precursor in synthesizing bioactive molecules that exhibit enhanced penetration through biological membranes, potentially leading to the development of new medications with better efficacy and longer duration in the body .

Agrochemical Development: Pesticide Formulation

In the field of agrochemistry, 2-[(Difluoromethyl)sulfanyl]phenol is explored for creating novel pesticides. The presence of the difluoromethylsulfanyl moiety can confer increased resistance to hydrolysis and oxidative degradation, resulting in more durable and potent agrochemicals that remain effective for extended periods, even under harsh environmental conditions .

Material Science: Advanced Polymer Synthesis

This compound is investigated for its potential in synthesizing advanced polymers. Its unique structure allows for the introduction of fluorinated side chains into polymers, which can result in materials with exceptional chemical resistance, thermal stability, and reduced surface energy. These properties are highly sought after in coatings, sealants, and aerospace materials .

Chemical Synthesis: Late-stage Functionalization

2-[(Difluoromethyl)sulfanyl]phenol: plays a crucial role in late-stage functionalization strategies in organic synthesis. It provides a versatile route for introducing difluoromethylthio groups into complex molecules, enabling chemists to fine-tune the physical and chemical properties of synthetic compounds at the final stages of their synthesis .

Environmental Science: Fluorinated Surfactants

The compound’s ability to form fluorinated surfactants is valuable in environmental science. These surfactants can be used in remediation processes to enhance the solubility and mobility of hydrophobic organic contaminants, facilitating their removal from polluted sites .

Analytical Chemistry: Chromatography Standards

In analytical chemistry, 2-[(Difluoromethyl)sulfanyl]phenol is used as a standard in chromatographic analyses due to its well-defined retention characteristics. It helps in the calibration of chromatographic systems and ensures the accuracy of analytical methods when measuring the presence of similar compounds in various samples .

Biomedical Research: Imaging Agents

The compound is also significant in the development of imaging agents. By incorporating fluorinated compounds into imaging agents, researchers can improve the agents’ stability and contrast properties, which is beneficial for techniques like magnetic resonance imaging (MRI) and positron emission tomography (PET) .

Catalysis: Enzyme Mimicry

Lastly, 2-[(Difluoromethyl)sulfanyl]phenol is studied for its potential in catalysis, particularly in enzyme mimicry. Its structural features allow it to act as a mimic of certain enzyme active sites, which can lead to the development of novel catalysts that facilitate chemical reactions under mild conditions, mimicking biological processes .

Safety and Hazards

The safety information for 2-[(Difluoromethyl)sulfanyl]phenol indicates that it is dangerous. The hazard statements include H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, keeping away from heat/sparks/open flames/hot surfaces, and storing in a well-ventilated place .

Eigenschaften

IUPAC Name |

2-(difluoromethylsulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2OS/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVFGFUYGCSEFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)SC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(3-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1427916.png)

![4-Chloro-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1427921.png)

![(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1427923.png)

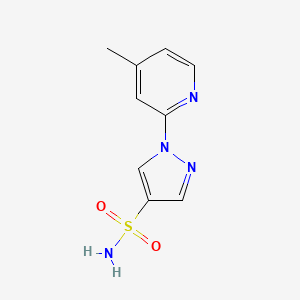

![{[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl}amine](/img/structure/B1427932.png)